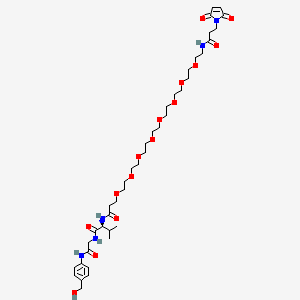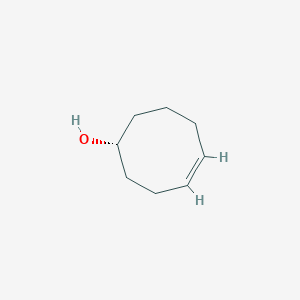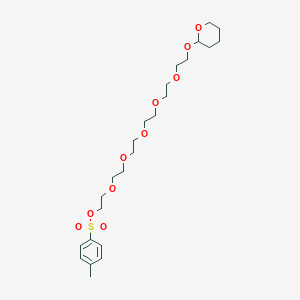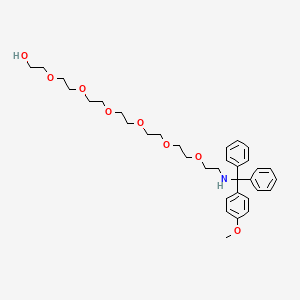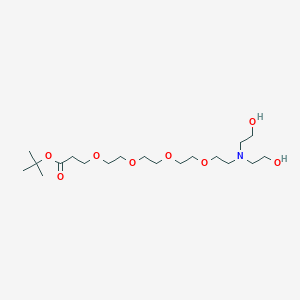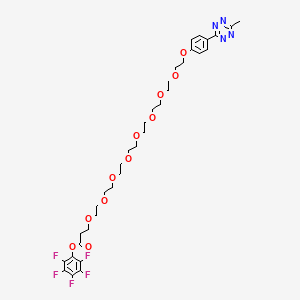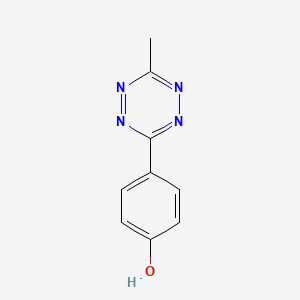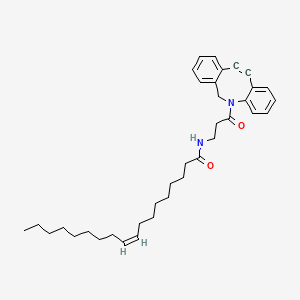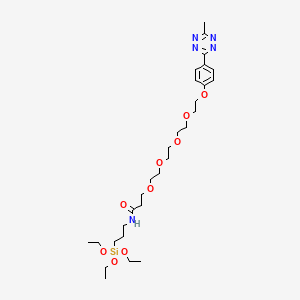
Methyltetrazine-PEG5-triethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-PEG5-triethoxysilane is a compound that combines a methyltetrazine group with a triethoxysilane moiety through a polyethylene glycol (PEG) linker. This compound is primarily used in click chemistry, particularly in bioorthogonal reactions, due to its ability to form stable covalent bonds with trans-cyclooctene (TCO)-containing compounds without the need for copper catalysis or elevated temperatures . The hydrophilic PEG chain enhances the water solubility of the compound, making it suitable for various applications in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG5-triethoxysilane is synthesized through a series of chemical reactions that involve the coupling of a methyltetrazine group with a PEG linker and a triethoxysilane moiety. The synthesis typically involves the following steps:
Preparation of Methyltetrazine Derivative: The methyltetrazine group is synthesized through the reaction of appropriate precursors under controlled conditions.
PEGylation: The methyltetrazine derivative is then coupled with a PEG linker to form Methyltetrazine-PEG.
Silane Coupling: Finally, the PEGylated methyltetrazine is reacted with triethoxysilane to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in specialized facilities equipped to handle the reagents and conditions required for the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-PEG5-triethoxysilane primarily undergoes bioorthogonal reactions, specifically the inverse-electron demand Diels-Alder (iEDDA) cycloaddition with TCO-containing compounds. This reaction is highly selective and occurs rapidly under mild conditions .
Common Reagents and Conditions
Reagents: Trans-cyclooctene (TCO)-containing compounds.
Conditions: The reaction typically occurs at room temperature without the need for copper catalysis
Major Products
The major product of the iEDDA reaction between this compound and TCO-containing compounds is a stable covalent adduct. This product is formed through the cycloaddition of the methyltetrazine group with the TCO moiety .
Scientific Research Applications
Methyltetrazine-PEG5-triethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a click chemistry linker for the synthesis of complex molecules and materials
Biology: Employed in bioorthogonal labeling and imaging of biomolecules in live cells and tissues.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) and other targeted therapies
Industry: Applied in surface modifications and the development of functionalized materials
Mechanism of Action
Methyltetrazine-PEG5-triethoxysilane exerts its effects through the inverse-electron demand Diels-Alder (iEDDA) cycloaddition reaction. The methyltetrazine group reacts with TCO-containing compounds to form a stable covalent bond. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for various applications in biological systems . The PEG linker enhances the solubility and biocompatibility of the compound, facilitating its use in aqueous environments .
Comparison with Similar Compounds
Methyltetrazine-PEG5-triethoxysilane is unique due to its combination of a methyltetrazine group, a PEG linker, and a triethoxysilane moiety. Similar compounds include:
Methyltetrazine-PEG5-methyltetrazine: Another PEG-based linker used in click chemistry.
Methyltetrazine-PEG5-amine: A PEG-based linker with an amine group instead of a triethoxysilane moiety.
Compared to these compounds, this compound offers unique advantages in surface modifications and bioorthogonal reactions due to the presence of the triethoxysilane moiety .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-(3-triethoxysilylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H49N5O9Si/c1-5-41-44(42-6-2,43-7-3)24-8-14-30-28(35)13-15-36-16-17-37-18-19-38-20-21-39-22-23-40-27-11-9-26(10-12-27)29-33-31-25(4)32-34-29/h9-12H,5-8,13-24H2,1-4H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMPHUUZMIOJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCOC1=CC=C(C=C1)C2=NN=C(N=N2)C)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H49N5O9Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
